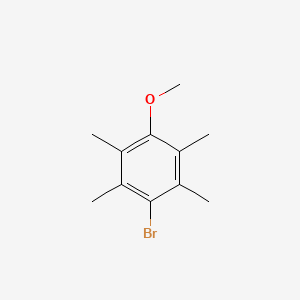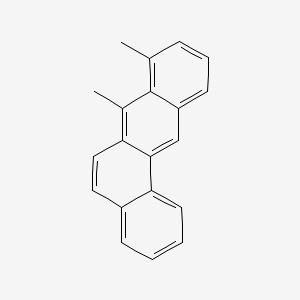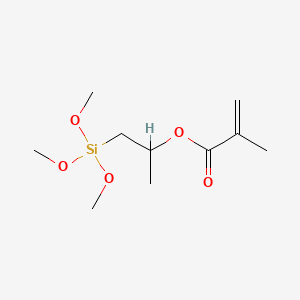
1-Methyl-2-(trimethoxysilyl)ethyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(trimethoxysilyl)ethyl methacrylate is an organosilicon compound with the molecular formula C10H20O5Si. It is a methacrylate ester that contains a trimethoxysilyl group, making it a versatile compound in various chemical applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the fields of materials science and polymer chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-2-(trimethoxysilyl)ethyl methacrylate can be synthesized through the reaction of methacrylic acid with 1-methyl-2-(trimethoxysilyl)ethanol. The reaction typically involves the use of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to maximize efficiency and scalability. The raw materials are fed into a reactor where the esterification reaction takes place. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-(trimethoxysilyl)ethyl methacrylate undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water to form silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under controlled temperature conditions.
Major Products Formed
Hydrolysis: Silanol derivatives.
Condensation: Siloxane-linked compounds.
Polymerization: Polymers with methacrylate backbones.
Applications De Recherche Scientifique
1-Methyl-2-(trimethoxysilyl)ethyl methacrylate has a wide range of applications in scientific research:
Materials Science: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials.
Polymer Chemistry: Employed in the synthesis of hybrid polymers with enhanced mechanical and thermal properties.
Biology and Medicine: Utilized in the development of biocompatible coatings and drug delivery systems.
Industry: Applied in the production of adhesives, sealants, and surface treatments.
Mécanisme D'action
The mechanism of action of 1-methyl-2-(trimethoxysilyl)ethyl methacrylate involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The methacrylate group can polymerize to form a robust polymer network, providing mechanical strength and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trimethoxysilyl)ethyl methacrylate
- Methacrylic acid, ethyl ester
- 2-Propenoic acid, 2-methyl-, ethyl ester
Uniqueness
1-Methyl-2-(trimethoxysilyl)ethyl methacrylate is unique due to its combination of a methacrylate ester and a trimethoxysilyl group. This dual functionality allows it to act as a coupling agent, enhancing the adhesion between organic and inorganic materials. Its ability to undergo both hydrolysis and polymerization reactions makes it highly versatile in various applications .
Propriétés
Numéro CAS |
51749-70-3 |
|---|---|
Formule moléculaire |
C10H20O5Si |
Poids moléculaire |
248.35 g/mol |
Nom IUPAC |
1-trimethoxysilylpropan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H20O5Si/c1-8(2)10(11)15-9(3)7-16(12-4,13-5)14-6/h9H,1,7H2,2-6H3 |
Clé InChI |
XTVNGRMJOGNDOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C[Si](OC)(OC)OC)OC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


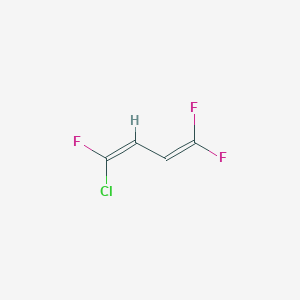
![4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-one](/img/structure/B13761585.png)
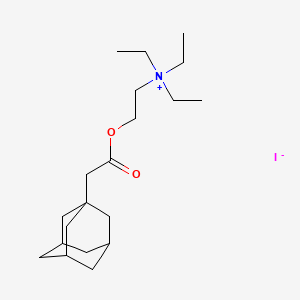
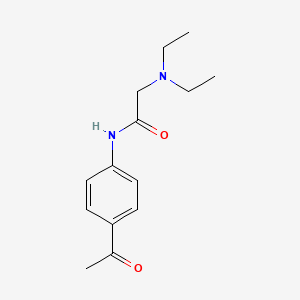
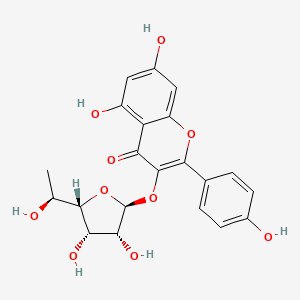
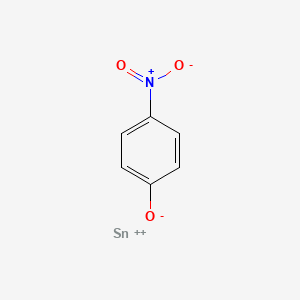
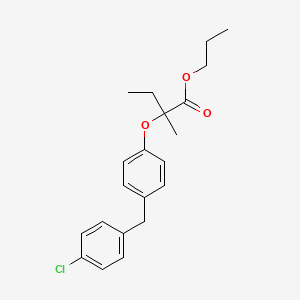
![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)
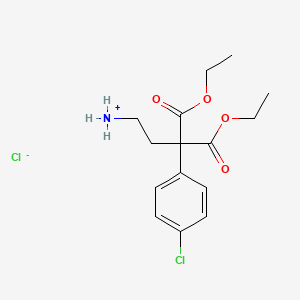
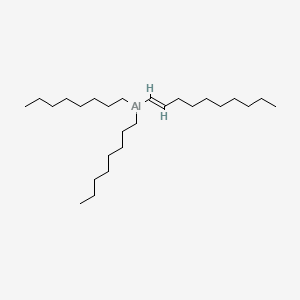
![tert-butyl-[(3Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-[(2Z)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13761648.png)
![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)
